molecular formula C24H25ClN2O3S2 B5097119 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE

Cat. No.: B5097119
M. Wt: 489.1 g/mol
InChI Key: ZVAWTVAEAMYOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzylmethanesulfonamide: This step involves the reaction of benzylamine with methanesulfonyl chloride under basic conditions to form benzylmethanesulfonamide.

    Synthesis of the Chlorophenylmethylsulfanyl Intermediate: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with a thiol compound.

    Coupling Reaction: The final step involves coupling the benzylmethanesulfonamide with the chlorophenylmethylsulfanyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE would depend on its specific application. In the context of antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA), a key precursor in the folic acid pathway.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both benzylmethanesulfonamido and chlorophenylmethylsulfanyl groups. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S2/c1-32(29,30)27(17-19-5-3-2-4-6-19)23-13-9-21(10-14-23)24(28)26-15-16-31-18-20-7-11-22(25)12-8-20/h2-14H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAWTVAEAMYOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.